molecular formula C14H25NO5 B13212998 3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No.: B13212998
M. Wt: 287.35 g/mol
InChI Key: NGHAQCTYHFTPBM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring substituted with tert-butoxy and tert-butoxycarbonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Introduction of tert-Butoxycarbonylamino Group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) protecting group, followed by its attachment to the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound to a more reduced state.

    Substitution: The tert-butoxy and tert-butoxycarbonylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The cyclobutane ring provides rigidity and stability to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butoxy)benzenecarboxylic acid: This compound has a similar tert-butoxy group but differs in the structure of the core ring.

    tert-Butyl 3-aminocyclobutane-1-carboxylate: This compound has a similar cyclobutane ring and tert-butyl group but lacks the tert-butoxycarbonylamino group.

Uniqueness

3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is unique due to the combination of its tert-butoxy and tert-butoxycarbonylamino groups, which provide distinct chemical properties and reactivity

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-12(2,3)19-9-7-14(8-9,10(16)17)15-11(18)20-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17)

InChI Key

NGHAQCTYHFTPBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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